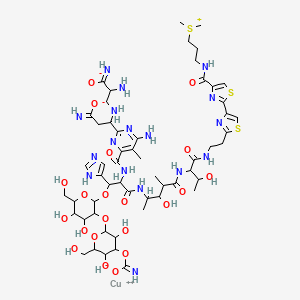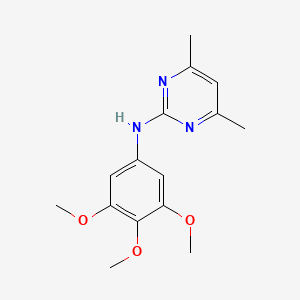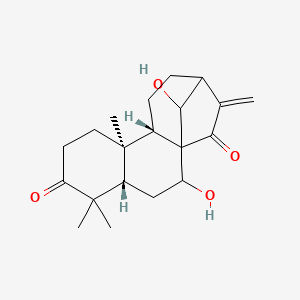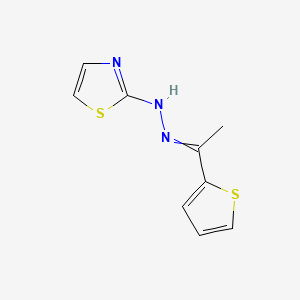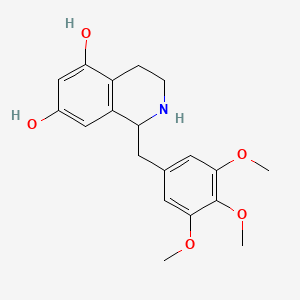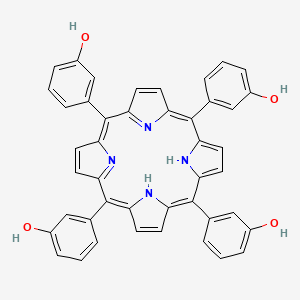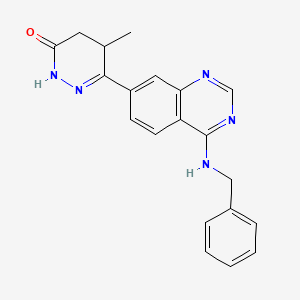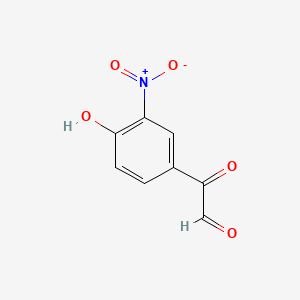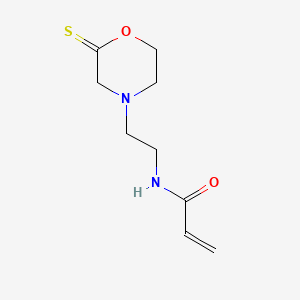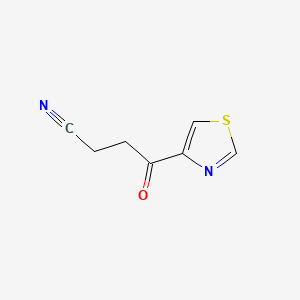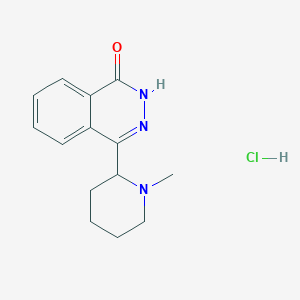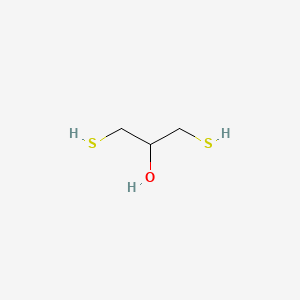
1,3-二巯基-2-丙醇
描述
Synthesis Analysis
The synthesis of dimercapto-propanol derivatives often involves base alkylation or deaminative halogenation processes. For instance, the base alkylation of 2,3-dimercapto-1-propanol with alkyl halides can yield 2,3-bis(alkylthio)-1-propanol and dialkyl sulfide in good yields. Additionally, novel synthesis routes from cysteine have been explored, offering pathways to 2,3-dimercaptopropionic acid and 2,3-dimercapto-propanol through deaminative halogenation, showcasing the versatility in synthesizing dimercapto derivatives (Ong, Chou, & Wang, 1996) (Owen & Rahman, 1974).
Molecular Structure Analysis
Detailed vibrational and spectroscopic analysis, including FTIR and FT-Raman spectrum studies, have been conducted on dimercapto-propanol derivatives to understand their molecular and vibrational structure. These studies utilize HF and DFT calculations to optimize geometry, frequency, and intensity of the vibrational bands, providing a deep insight into the molecular structure of dimercapto-propanol derivatives (Rajalakshmi & Kalaiarasi, 2018).
Chemical Reactions and Properties
Dimercapto-propanol derivatives participate in a variety of chemical reactions, including rearrangements and polymerization. These reactions often proceed through interesting intermediates such as thiaranium ions and involve the formation of compounds with significant chemical diversity. The polymerization of dimercapto-l-propanol on iron(III) hydroxide oxide surfaces to yield polydisulfide oligomers underlines the potential of dimercapto-propanol derivatives in polymer science (Weber, 1995).
科学研究应用
重金属中毒的医学治疗
1,3-二巯基-2-丙醇在医学毒理学中被广泛用作重金属的螯合剂。 它与砷、汞和铅等金属形成稳定的络合物,促进它们从体内排出 {svg_1}。 该化合物在治疗急性中毒方面特别有效,也用作路易氏剂战争毒剂的解毒剂 {svg_2}.
分析化学
在分析化学中,1,3-二巯基-2-丙醇用于高效液相色谱 (HPLC) 中分离和分析各种化合物。 它与重金属结合的能力使其在分析受有毒金属污染的环境样品中具有价值 {svg_3}.
环境科学
该化合物在环境科学中发挥着至关重要的作用,用于处理受重金属污染的土壤和水。 其螯合特性可以去除环境中的有毒金属,从而防止进一步污染并保护生态系统 {svg_4}.
药理学
在药理学上,1,3-二巯基-2-丙醇用于开发治疗重金属中毒引起的疾病的药物。 它已被研究用于治疗威尔逊病,这是一种导致体内铜积累的遗传性疾病 {svg_5}.
生物化学
在生物化学中,该化合物已知可以保持巯基处于还原状态,并逆转砷相关的各种酶的抑制。 它在研究受重金属中毒影响的生化途径和探索治疗方法中起着重要作用 {svg_6}.
工业应用
在工业上,1,3-二巯基-2-丙醇用于合成新型化合物和材料。 其螯合能力被利用来创造能够捕获或过滤工业废物中重金属的材料,从而有助于清洁生产工艺 {svg_7}.
材料科学
在材料科学中,1,3-二巯基-2-丙醇参与开发具有特定重金属结合特性的新材料。 这些材料用于传感器和其他检测有毒金属存在的设备 {svg_8}.
毒理学研究
最后,在毒理学研究中,1,3-二巯基-2-丙醇是研究重金属暴露影响的标准参考化合物。 它有助于了解毒性机制和评估螯合疗法的有效性 {svg_9}.
作用机制
Target of Action
1,3-Dimercapto-2-propanol, also known as Dimercaprol, primarily targets heavy metals such as arsenic, gold, mercury, and lead . These heavy metals are known to bind to sulfhydryl groups on metabolic enzymes, inhibiting their activity .
Mode of Action
Dimercaprol interacts with its targets by forming complexes with these heavy metals . The sulfhydryl groups of Dimercaprol compete with the thiol groups on enzymes for binding the metal ions . This prevents or reverses the metallic binding of sulfhydryl-containing enzymes . The formed complex is then excreted in the urine .
Biochemical Pathways
The biochemical pathways affected by Dimercaprol involve the chelation of heavy metals, which can inhibit various enzymes. For instance, Dimercaprol can maintain sulfhydryl groups in the reduced state and reverse arsenic-related inhibition of enzymes such as pyruvic and α-ketoglutaric oxidases .
Pharmacokinetics
This method of administration can be painful and allergenic . The complex formed by Dimercaprol and the heavy metal is excreted in the urine .
Result of Action
The molecular and cellular effects of Dimercaprol’s action primarily involve the neutralization of heavy metal toxicity and the restoration of enzyme activity. By forming complexes with heavy metals, Dimercaprol prevents these metals from inhibiting sulfhydryl-containing enzymes, thus preserving their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimercaprol. For instance, it has been found that Dimercaprol can inhibit the corrosion of copper in sulfuric acid solution, suggesting that its action can be influenced by the presence of certain substances in the environment . Additionally, Dimercaprol is sensitive to air and can be oxidized, which may affect its stability .
属性
IUPAC Name |
1,3-bis(sulfanyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS2/c4-3(1-5)2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPSAOYKQQUALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207106 | |
| Record name | 1,3-Dimercapto-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
584-04-3 | |
| Record name | 1,3-Dimercapto-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimercapto-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimercaptopropan-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimercapto-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimercaptopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMERCAPTO-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54G5462DAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-dimercapto-2-propanol compare to its isomer, 2,3-dimercaptopropanol (BAL), in terms of antidotal activity against lewisite poisoning?
A: While both 1,3-dimercapto-2-propanol and 2,3-dimercaptopropanol (BAL) exhibit antidotal activity against lewisite poisoning, research indicates that BAL demonstrates significantly greater efficacy. [] This difference in effectiveness likely stems from variations in their chemical structures and their resulting ability to chelate arsenic.
Q2: Can you explain the mechanism by which dithiols like 1,3-dimercapto-2-propanol interact with lewisite?
A: Lewisite (β-chlorovinyldichloroarsine) exerts its toxicity by binding to sulfhydryl groups present in enzymes crucial for cellular processes. Dithiols, possessing two sulfhydryl groups, can act as chelating agents. They bind to the arsenic atom in lewisite, effectively competing with and displacing it from its biological targets. [] This chelation forms a less toxic complex that can be more readily eliminated from the body.
Q3: Studies have shown that 1,3-dimercapto-2-propanol can form complexes with mercury. What is the structural nature of these complexes?
A: Research suggests that 1,3-dimercapto-2-propanol forms polymeric complexes with mercury, similar to the structures observed with its isomer, BAL. [] These complexes adopt a linear coordination, denoted as (-Hg-S-S-)n, where 'n' represents a value greater than 1. This polymeric structure contrasts with the commonly depicted cyclic, monomeric representation of mercury-dithiol complexes.
Q4: How does the presence of a pyridine group influence the metal-binding properties of 1,3-dimercapto-2-propanol derivatives?
A: Studies investigating 2(2-pyridyl)-1,3-dimercapto-2-propanol, a derivative incorporating a pyridine group, reveal enhanced metal binding compared to analogues containing only thioethers. [] This observation suggests that the pyridine nitrogen participates in chelation alongside the sulfhydryl groups, contributing to the overall stability of the metal complex.
Q5: Dynamic NMR spectroscopy was used to study the reaction of phenyldichloroarsine with 1,3-dimercapto-2-propanol. What insights did this technique provide?
A: Dynamic NMR spectroscopy revealed that the reaction between phenyldichloroarsine and 1,3-dimercapto-2-propanol results in a 1:1 adduct, forming a six-membered ring containing heteroatoms (sulfur and arsenic). [] Importantly, two geometric isomers of this adduct exist in a dynamic equilibrium. The study further determined the rate constants and activation barriers for the interconversion of these isomers, offering valuable insights into the dynamic behavior of the formed complex.
Q6: What analytical techniques are commonly employed for the characterization of 1,3-dimercapto-2-propanol and its complexes?
A: Several analytical methods are used to characterize 1,3-dimercapto-2-propanol and its complexes. Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and studying vibrational modes, particularly those associated with metal-sulfur bonds. [] Nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure, dynamics, and isomerism of these compounds, as demonstrated by the study using dynamic NMR. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



